2-Bromoacrylic acid
Overview
Description
2-Bromoacrylic acid is a useful research compound. Its molecular formula is C3H3BrO2 and its molecular weight is 150.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227848. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Diverse Dibenzofulvenes
2-Bromoacrylic acid is utilized as a C1 insertion unit in palladium-catalyzed [4 + 1] annulation of 2-iodobiphenyls, offering an efficient pathway for constructing a range of dibenzofulvenes. This method is notable for its broad substrate scope and ability to incorporate complex frameworks into the products through double C(aryl)-C(vinyl) bonds formation, facilitated by C(vinyl)-Br bond cleavage and decarboxylation (Zhang et al., 2021).
Green-Light-Induced Atom Transfer Radical Polymerization
Sodium 2-bromoacrylate, derived from this compound, serves as a water-soluble inibramer in the green-light-induced atom transfer radical polymerization (ATRP). This process synthesizes hyperbranched polymethacrylates under biologically relevant conditions, enabling the creation of well-defined branched polymethacrylates with controlled molecular weights, tunable branching degrees, and low dispersity. This approach also facilitates the synthesis of bioconjugates with a well-controlled branched architecture (Kapil et al., 2023).
Bromoacrylation of Plant Oil Triglycerides
This compound participates in the bromoacrylation of plant oil triglycerides, leading to the production of rigid, flame-retardant polymers. This process involves adding bromine and acrylate to fatty acids in triglycerides, followed by radical copolymerization with styrene to form thermoset polymers with unique properties, such as significant mechanical energy generation potential and temperature responsiveness (Eren & Küsefoǧlu, 2004).
Synthesis of Insect Pheromones and Alkenoates
The compound is involved in the synthesis of (E)-2-methylacrylates, which are essential in producing insect pheromones and 2-methylalk-2-enoates, offering a straightforward and stereoselective pathway for these critical compounds (Fernandes et al., 2004).
Microwave-Assisted Cyclization for Organic Synthesis
In organic synthesis, aryl 2-bromoacrylates are utilized for microwave-assisted cyclization in the presence of K2CO3, resulting in the formation of various complex compounds, such as 6 H-benzo[c]chromen-6-ones and their tetrahydro analogues. This methodology underscores the versatility of this compound in facilitating diverse chemical reactions (Dao et al., 2018).
pH-Responsive Cryogels for Mechanical Energy Generation
This compound derivatives, like poly(a-crylic acid) cryogels, exhibit pH responsiveness in oscillatory bromate-sulfite-ferrocyanide reactions, demonstrating potential in generating significant amounts of mechanical energy due to their fast response rates and cyclic volume changes (Bilici et al., 2010).
Safety and Hazards
2-Bromoacrylic acid is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is advised to avoid breathing its mist or vapors, and to wash skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-bromoprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMENQNSSJFLQOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146487 | |
Record name | 2-Bromoacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10443-65-9 | |
Record name | 2-Bromoacrylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10443-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010443659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10443-65-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromoacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 2-bromoacrylic acid in polymer synthesis?
A1: this compound serves as a precursor to sodium 2-bromoacrylate (SBA), a water-soluble inibramer used in Atom Transfer Radical Polymerization (ATRP). [] The presence of SBA during the copolymerization of methacrylate monomers leads to the formation of branched polymethacrylates. [] This method allows for the controlled synthesis of branched polymers with specific characteristics, such as predetermined molecular weights and tunable degrees of branching. []
Q2: Are there any advantages to using this compound derivatives in ATRP compared to other methods?
A2: Using this compound derivatives like SBA in ATRP offers several benefits, particularly for green chemistry and biomedical applications. Firstly, SBA enables ATRP to proceed under environmentally friendly conditions, utilizing green light and an aqueous environment. [] Secondly, the reaction can occur in open air, simplifying the experimental setup. [] These advantages make this compound derivatives valuable tools for synthesizing well-defined, branched polymers under biologically relevant conditions. []
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